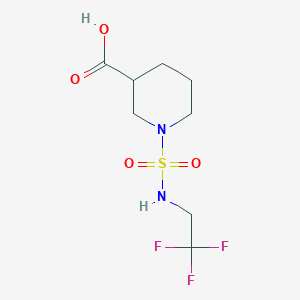

1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid

Description

This compound is a fluorinated piperidine derivative featuring a sulfamoyl group linked to a trifluoroethyl substituent. The trifluoroethyl group is known to enhance metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, which reduces basicity and improves membrane permeability .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethylsulfamoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O4S/c9-8(10,11)5-12-18(16,17)13-3-1-2-6(4-13)7(14)15/h6,12H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFXZFCBIQMKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)NCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents : The sulfamoyl group in this compound can enhance antibacterial activity. Research indicates that derivatives of sulfamoyl piperidine compounds exhibit significant efficacy against a range of bacterial strains. The trifluoroethyl moiety may also contribute to improved pharmacokinetics and bioavailability.

Potential Anticancer Activity : Preliminary studies suggest that compounds similar to 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid may possess anticancer properties. The structural modifications can lead to compounds that inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Material Science

Fluorinated Polymers : The incorporation of fluorinated groups into polymers can significantly enhance their thermal stability and chemical resistance. Research is ongoing into using this compound as a building block for new fluorinated materials that could be used in coatings and advanced materials.

Biological Research

Biological Probes : Due to its unique structure, this compound can serve as a biological probe in cellular studies. Its ability to interact with specific cellular targets allows researchers to study cellular processes and signaling pathways.

Agrochemicals

Pesticide Development : The compound's structure suggests potential use in developing new pesticides with enhanced efficacy and reduced environmental impact. Fluorinated compounds often exhibit improved activity against pests while maintaining lower toxicity to non-target organisms.

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various sulfamoyl piperidine derivatives and tested their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that the introduction of the trifluoroethyl group significantly increased the antibacterial potency compared to non-fluorinated analogs .

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer effects of sulfamoyl piperidine derivatives demonstrated that specific modifications resulted in compounds capable of inhibiting cancer cell proliferation in vitro. The study highlighted the role of the trifluoroethyl group in enhancing selectivity towards cancer cells while minimizing effects on normal cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural attributes and properties of the target compound with analogous piperidine derivatives:

Key Differences and Implications

Trifluoroethyl vs. tert-Butyl Groups :

- The trifluoroethyl group in the target compound improves lipophilicity and resistance to oxidative metabolism compared to the tert-butyl group in (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. This difference is critical for drug half-life and tissue penetration .

- The tert-butyl group provides steric shielding but lacks fluorine’s electronic effects, making it less effective in modulating pKa .

Sulfamoyl vs. Nitro groups (e.g., in 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperidine-3-carboxylic acid) increase electrophilicity, which may enhance reactivity but also toxicity risks .

Bioavailability and Solubility :

- Fluorination generally reduces basicity of adjacent amines, increasing solubility at physiological pH. This is evident in the target compound and 6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide .

- Unfluorinated analogs like 3-Piperidinecarboxylic acid exhibit higher polarity but lower membrane permeability .

Preparation Methods

Preparation of Piperidine-3-carboxylic Acid Core

A key intermediate in the synthesis is piperidine-3-carboxylic acid (nipecotic acid). According to a detailed patent (CN102174011A), nipecotic acid can be efficiently prepared by catalytic hydrogenation of 3-pyridinecarboxylic acid under controlled conditions:

- Catalyst: Palladium on charcoal (Pd/C), with palladium content around 5%

- Solvent: Water

- Ratios: 3-pyridinecarboxylic acid : water : Pd/C = 1 : 5–8 : 0.01–0.05 by weight

- Procedure:

- Replace oxygen with nitrogen to create an inert atmosphere

- Hydrogenate at 90–100 °C under 4–5 MPa hydrogen pressure for 3–4 hours

- Filter to remove catalyst

- Remove about 50% moisture under reduced pressure

- Cool to 30 °C, add methanol to precipitate nipecotic acid

- Further cool to 0 °C and isolate by centrifugation

- Yield: Approximately 85% molar yield relative to starting material

- Purity: 98–102%, melting point 273–278 °C

This hydrogenation method offers a robust approach to obtaining the piperidine-3-carboxylic acid scaffold necessary for subsequent functionalization.

Purification and Salt Formation

- The crude product is often converted to a hydrochloride salt by dissolving in diethyl ether with a small amount of ethyl acetate, followed by saturation with hydrogen chloride gas until acidic pH is reached. The salt precipitates and is isolated by filtration.

- Recrystallization from isopropanol and diethyl ether with decolorizing charcoal treatment yields a pure white hydrochloride salt with a sharp melting point, indicating high purity.

Summary Table of Preparation Parameters

Research Findings and Considerations

- The hydrogenation step is critical for ensuring the correct piperidine ring saturation and carboxylic acid positioning. Control of temperature, pressure, and catalyst loading is essential for high yield and purity.

- The sulfonamide formation must be conducted under anhydrous and inert conditions to prevent hydrolysis of sulfonyl chlorides and to maximize coupling efficiency.

- The trifluoroethyl group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are valuable in pharmaceutical contexts.

- Recrystallization and salt formation steps are vital for obtaining a stable, pure compound suitable for further pharmaceutical development.

Q & A

Q. What are the recommended synthetic routes for 1-(N-(2,2,2-trifluoroethyl)sulfamoyl)piperidine-3-carboxylic acid, and how can researchers optimize yield?

A multi-step synthesis approach is typical for this compound. For example, analogous fluorinated piperidine derivatives are synthesized via palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmospheres (40–100°C) . Yield optimization requires careful control of reaction time, temperature, and stoichiometric ratios of reagents. Post-reaction workup, such as acid hydrolysis (e.g., HCl/water at 93–96°C), is critical for deprotection and carboxylate group formation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR resolves trifluoroethyl and piperidine ring signals. For example, trifluoroacetic acid derivatives require careful peak assignment due to splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₈H₁₀F₃NO₃ derivatives show peaks at m/z 225.1651 ).

- HPLC : Purity assessment (≥95%) using reverse-phase columns with UV detection at 210–254 nm .

Q. How does the compound’s solubility profile influence experimental design?

The sulfamoyl and carboxylic acid groups confer pH-dependent solubility:

- Aqueous buffers : Soluble in alkaline conditions (pH >8) due to deprotonation.

- Organic solvents : Moderate solubility in DMSO or DMF for in vitro assays.

Note: Hygroscopic properties require anhydrous storage to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for derivatives of this compound?

The ICReDD framework combines quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to model reaction mechanisms. For example:

- Reaction Path Search : Identifies intermediates and transition states for sulfamoyl group activation.

- Machine Learning : Prioritizes reaction conditions (e.g., solvent, catalyst) from historical datasets .

Q. How can researchers resolve contradictions in kinetic vs. thermodynamic product distribution during synthesis?

- Variable Temperature Studies : Monitor reaction progression via in-situ FTIR or Raman spectroscopy.

- Controlled Reagent Addition : Slow addition of trifluoroethylating agents minimizes side reactions (e.g., over-sulfonation) .

- Computational Validation : Compare DFT-predicted activation energies with experimental yields .

Q. What strategies mitigate challenges in detecting trace impurities during quality control?

- LC-MS/MS : Detects sulfonamide-related byproducts (e.g., mlz shifts from incomplete trifluoroethylation).

- 2D NMR : Assigns stereochemistry and identifies diastereomers (common in piperidine derivatives) .

- Spiking Experiments : Introduce suspected impurities (e.g., des-trifluoroethyl analogs) as reference standards .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.